molecular formula C12H23NO3 B3103008 N-decanoylglycine CAS No. 14305-32-9

N-decanoylglycine

Cat. No. B3103008
CAS RN: 14305-32-9
M. Wt: 229.32 g/mol
InChI Key: WRRYZYASRAUROW-UHFFFAOYSA-N
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Description

N-Decanoylglycine is also known as 2-(Decanoylamino)acetic acid or N-(1-Oxodecyl)glycine . It is an acylglycine with a C-10 fatty acid group as the acyl moiety . Acylglycines are normally minor metabolites of fatty acids .


Synthesis Analysis

N-Decanoylglycine is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .


Molecular Structure Analysis

The molecular formula of N-Decanoylglycine is C12H23NO3 . Its molecular weight is 229.32 g/mol .


Chemical Reactions Analysis

N-Decanoylglycine is an acylglycine, which are normally minor metabolites of fatty acids . They are produced through the action of glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .


Physical And Chemical Properties Analysis

The empirical formula of N-Decanoylglycine is C12H23NO3 . Its molecular weight is 229.32 g/mol .

Scientific Research Applications

Micelle Formation

N-decanoylglycine has been used in the study of micelle formation. Potassium salts of N-decanoylglycine and N-decanoyl-L-alanine oligopeptides (monomer, dimer, and trimer) were synthesized. For these oligomer salts in aqueous solutions, the microstructures of micelles have been investigated by small-angle neutron-scattering (SANS) . This research contributes to our understanding of how micelles form and behave, which has implications for a variety of fields, including materials science, chemistry, and biology.

Analytical Standard

N-decanoylglycine is used as an analytical standard in chemical analysis . Analytical standards are substances used to calibrate measurements in chemical analysis, ensuring that the results are accurate and reliable. This application is crucial in research and industry, where precise measurements are often required.

Mass Spectrometry Imaging

N-decanoylglycine may have potential applications in mass spectrometry imaging of N-linked glycans . Mass spectrometry imaging is a transformative analytical technique that can visualize the spatial distribution of ions within a biological sample. This technique has been shown to be a powerful tool to investigate N-linked glycosylation , a post-translational modification present in all living organisms with implications in several medical conditions.

Glycosylation Studies

N-decanoylglycine could potentially be used in studies of N-linked glycosylation . N-linked glycosylation is one of the most important post-translation modifications present in all living organisms. Due to their non-template synthesis, glycan structures are extraordinarily complex and require multiple analytical techniques for complete structural elucidation .

Safety and Hazards

According to the safety data sheet, N-Decanoylglycine is not classified as a hazardous substance or mixture .

properties

IUPAC Name

2-(decanoylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRYZYASRAUROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314674
Record name N-(1-Oxodecyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Decanoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-decanoylglycine

CAS RN

14305-32-9
Record name N-(1-Oxodecyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14305-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Oxodecyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Decanoylglycine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH5U4S6JEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-Decanoylglycine was prepared by reaction of decanoyl chloride with glycine according to the procedure described in Example I. From 47.7 g (0.25 mol) of decanoyl chloride and 18.8 g (0.25 mol) of glycine was obtained 54.1 g (94%) of N-decanoylglycine, mp 104°-108° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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